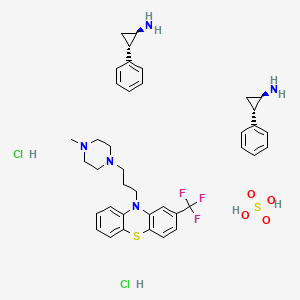
Parstelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parstelin, also known as this compound, is a useful research compound. Its molecular formula is C39H50Cl2F3N5O4S2 and its molecular weight is 844.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Major Depressive Disorder
Parstelin has been prescribed for patients with major depressive disorder, particularly those who have not responded adequately to other treatments. Clinical studies have indicated that the combination may enhance therapeutic outcomes by addressing both depressive symptoms and associated anxiety.
Case Study Example :
A retrospective analysis involving patients with treatment-resistant depression demonstrated that those treated with this compound experienced significant improvements in mood and anxiety levels compared to standard antidepressant therapies alone. The study highlighted a notable reduction in depressive episodes over a six-month follow-up period.
Borderline Personality Disorder
Emerging research suggests that this compound may also be effective in treating borderline personality disorder. The anxiolytic properties of trifluoperazine can help manage emotional dysregulation commonly associated with this condition.
Case Study Example :
In a clinical trial involving patients diagnosed with borderline personality disorder, participants reported decreased impulsivity and improved emotional stability after eight weeks of treatment with this compound. This indicates potential for broader applications beyond major depressive disorder.
Safety Profile
While this compound can be effective, it is essential to monitor patients for potential side effects associated with MAOIs, including hypertensive crises when dietary restrictions are not followed. Long-term studies have shown that when properly managed, the benefits often outweigh the risks.
Comparative Data Table
Propiedades
Número CAS |
60108-71-6 |
|---|---|
Fórmula molecular |
C39H50Cl2F3N5O4S2 |
Peso molecular |
844.9 g/mol |
Nombre IUPAC |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid;dihydrochloride |
InChI |
InChI=1S/C21H24F3N3S.2C9H11N.2ClH.H2O4S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;2*10-9-6-8(9)7-4-2-1-3-5-7;;;1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1-5,8-9H,6,10H2;2*1H;(H2,1,2,3,4)/t;2*8-,9+;;;/m.00.../s1 |
Clave InChI |
BQKMLEDPPJXQHL-SWWQTYDDSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O.Cl.Cl |
SMILES isomérico |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@H]([C@@H]1N)C2=CC=CC=C2.OS(=O)(=O)O.Cl.Cl |
SMILES canónico |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O.Cl.Cl |
Sinónimos |
parstelin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















